3-(3-iodopropyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12IN |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
3-(3-iodopropyl)-1H-indole |
InChI |
InChI=1S/C11H12IN/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2 |
InChI Key |
PAXSXGYJPKPWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCI |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 3 Iodopropyl 1h Indole
Reactions Involving the Iodide Moiety
The iodide functional group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characterized by the relatively low bond dissociation energy of the C-I bond and the high polarizability of iodine, making it an exceptional leaving group in substitution reactions and an active participant in oxidative addition steps of catalytic cycles.
While transition metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, their application to C(sp³)-hybridized electrophiles like 3-(3-iodopropyl)-1H-indole has historically been challenging compared to their C(sp²)-hybridized counterparts (e.g., aryl or vinyl iodides). Key difficulties include slower rates of oxidative addition and the competing pathway of β-hydride elimination in the organometallic intermediates. However, significant advances in catalyst design have led to the development of protocols capable of coupling unactivated primary alkyl halides.
The Suzuki-Miyaura coupling, which traditionally pairs aryl or vinyl halides with organoboron reagents, has been extended to include C(sp³)-electrophiles. For a substrate like this compound, successful coupling requires specialized catalytic systems that favor the desired cross-coupling pathway over side reactions.
Research Findings: The coupling of unactivated primary alkyl halides requires catalysts that promote rapid oxidative addition and subsequent reductive elimination to outcompete β-hydride elimination. Early breakthroughs utilized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands. For instance, the use of PdCl₂(dppf) or catalyst systems involving ligands like tricyclohexylphosphine (B42057) (PCy₃) in conjunction with specific bases has proven effective for coupling primary alkyl bromides and iodides. harvard.edu
The most reactive boron species for these couplings are often 9-alkyl-9-borabicyclo[3.3.1]nonane (alkyl-9-BBN) reagents, which are prepared via hydroboration of alkenes. harvard.eduthieme-connect.com More recently, air- and moisture-stable potassium alkyltrifluoroborates have emerged as effective coupling partners for primary alkyl halides, including iodides, when used with palladium catalysts bearing ligands such as SPhos or XPhos. nih.gov While direct examples employing this compound are not prominent in the literature, the established protocols for other primary alkyl iodides suggest its viability in these transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Primary Alkyl Halides
Click to view table
| Alkyl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| 1-Iodooctane | 9-Octyl-9-BBN | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | Hexadecane | 85% |
| 1-Iodobutane | Phenylboronic Acid | Ni(acac)₂ / BI-DIME | K₃PO₄ | t-AmylOH | Butylbenzene | 82% |
| Iodo-cyclopropane | 4-Tolylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 1-Methyl-4-cyclopropylbenzene | 75% |
The Sonogashira reaction, the coupling of a terminal alkyne with an organic halide, is a powerful tool for forming C(sp²)-C(sp) bonds. Its extension to unactivated C(sp³)-halides has been a significant challenge. The classic palladium-copper co-catalyzed system is often ineffective for substrates like this compound under standard conditions.
Research Findings: Breakthroughs in this area have come from the development of novel catalyst systems. One successful approach utilizes a palladium catalyst with an N-heterocyclic carbene (NHC) ligand, which facilitates the coupling of functionalized, β-hydrogen-containing alkyl bromides and iodides with terminal alkynes under mild conditions. acs.org This method avoids the need for phosphine ligands and demonstrates the potential for C(sp³)-C(sp) bond formation. acs.org
Alternative strategies have employed nickel catalysts, which have been shown to couple non-activated secondary and primary alkyl iodides and bromides with terminal alkynes. nih.govwikipedia.org Another innovative method merges copper-catalyzed alkyne transfer with the activation of the carbon-iodine bond by aryl radicals, enabling a general approach for the coupling of alkyl iodides with terminal alkynes. nih.gov These advanced methods provide viable, albeit specialized, pathways for the alkynylation of this compound.
Table 2: Modern Catalytic Systems for Sonogashira Coupling of Unactivated Alkyl Halides
Click to view table
| Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1-Iodooctane | Phenylacetylene | [(π-allyl)PdCl]₂ / IPrHCl | Cs₂CO₃ | Dioxane | Dec-1-yn-1-ylbenzene | 81% |
| 1-Bromoadamantane | Phenylacetylene | Ni(COD)₂ / SIPrHCl | K₃PO₄ | Dioxane | (Adamantan-1-ylethynyl)benzene | 78% |
| 1-Iododecane | 1-Heptyne | CuI / Di-tert-butyl peroxide | K₂CO₃ | DMSO | Heptadec-7-yne | 65% |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium
Stille Coupling: The Stille reaction couples organotin compounds with organic halides. Like other traditional cross-coupling reactions, its scope was initially limited to C(sp²)-electrophiles. The coupling of C(sp³)-halides is less common but achievable. Research has shown that nickel catalysts, such as NiCl₂ with a 2,2'-bipyridine (B1663995) ligand, can effectively catalyze the Stille coupling of unactivated primary and secondary alkyl halides with organotin reagents. acs.org This approach avoids the formation of toxic triorganotin byproducts by using monoorganotin reagents, presenting a potential route for the functionalization of this compound. acs.orglibretexts.org
Heck Reaction: The Mizoroki-Heck reaction classically involves the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org The participation of unactivated alkyl halides is complicated by slow oxidative addition and rapid β-hydride elimination. acs.orgrsc.org However, recent advancements have enabled this transformation. One strategy involves a dual-catalyst system or photo-induced, palladium-catalyzed protocols that proceed at room temperature. acs.orgnih.gov These light-mediated reactions often proceed via a radical mechanism, which circumvents the issues associated with traditional Heck cycles and allows for the coupling of primary, secondary, and even tertiary alkyl halides with high stereoselectivity. acs.orgacs.org This suggests a modern avenue for reacting this compound with various alkenes.
Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is one of the most versatile methods for C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp³)-C(sp) bond formation. wikipedia.org Unactivated primary alkyl iodides are excellent substrates for this reaction. Palladium catalysts with bulky phosphine ligands, such as tricyclopentylphosphine (B1587364) (PCyp₃), in polar aprotic solvents have been shown to effectively couple a wide array of alkyl-, alkenyl-, and arylzinc halides with primary alkyl iodides, bromides, and chlorides. researchgate.net This reaction is compatible with numerous functional groups, making it a highly reliable and predictable method for the derivatization of this compound. organic-chemistry.orgnih.govnih.gov
Organocuprate (Gilman) Coupling: The reaction of lithium dialkylcuprates (Gilman reagents) with primary alkyl halides, known as the Corey-House synthesis, is a classical and highly effective method for forming C-C bonds. chemistnotes.commasterorganicchemistry.com this compound is an ideal substrate for this reaction, where it would react with a Gilman reagent (R₂CuLi) to form a new C-C bond by displacing the iodide. The reaction proceeds via a mechanism that has aspects of both Sₙ2 and oxidative addition/reductive elimination pathways. chemistrytalk.org It is highly efficient for coupling with primary iodides and tolerates a variety of functional groups. wikipedia.org
The most fundamental reaction of this compound involves the displacement of the iodide ion by a nucleophile. As a primary alkyl iodide with minimal steric hindrance around the electrophilic carbon and an excellent leaving group (I⁻), the substrate readily undergoes bimolecular nucleophilic substitution (Sₙ2). masterorganicchemistry.com
Research Findings: The Sₙ2 reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.orgyoutube.com This process leads to an inversion of stereochemistry if the carbon were chiral. The rate of the reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
A vast array of nucleophiles can be used to displace the iodide from the propyl chain, making this a highly versatile method for introducing new functional groups. Common nucleophiles include:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) to form primary, secondary, and tertiary amines, and alkyl azides.
Sulfur nucleophiles: Thiolates and bisulfide to form thioethers and thiols.
Carbon nucleophiles: Cyanide and enolates to form nitriles and elongate the carbon chain.
Halide nucleophiles: Fluoride, chloride, and bromide in Finkelstein reactions.
The choice of solvent is crucial, with polar aprotic solvents like acetone, DMF, or DMSO generally favoring the Sₙ2 pathway by solvating the cation but not the nucleophile, thereby increasing its reactivity.
Table 3: Representative Sₙ2 Reactions with Primary Alkyl Iodides
Click to view table
| Substrate | Nucleophile | Solvent | Product | Typical Yield (%) |
| 1-Iodopropane | Sodium Azide (NaN₃) | Acetone/H₂O | 1-Azidopropane | >90% |
| 1-Iodopropane | Sodium Cyanide (NaCN) | DMSO | Butanenitrile | >90% |
| 1-Iodopropane | Sodium Phenoxide (NaOPh) | DMF | 1-Phenoxypropane | ~85% |
| 1-Iodopropane | Diethylamine (Et₂NH) | Ethanol | N,N-Diethylpropan-1-amine | ~80% |
| 1-Iodopropane | Sodium Acetate (NaOAc) | Acetic Acid | Propyl acetate | >70% |
Nucleophilic Substitution Reactions at the Iodide Center
Hydrolysis and Derivatization with Heteroatom Nucleophiles
The primary alkyl iodide functionality in the C3-side chain of this compound is susceptible to nucleophilic substitution reactions. While specific studies on the hydrolysis of this particular compound are not extensively documented, the general reactivity of alkyl iodides allows for the prediction of its behavior. Hydrolysis, the reaction with water, would likely proceed slowly to yield 3-(3-hydroxypropyl)-1H-indole.
More significantly, the iodo group is an excellent leaving group, facilitating derivatization with a variety of heteroatom nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the propyl chain.
Derivatization with Nitrogen Nucleophiles: Amines can readily displace the iodide to form the corresponding amino-substituted indole (B1671886) derivatives. This reaction is a common strategy for the synthesis of compounds with potential biological activity.
Derivatization with Oxygen Nucleophiles: Alcohols and phenoxides can react with this compound, typically under basic conditions, to form ethers. Similarly, carboxylates can be used to synthesize ester derivatives.
Derivatization with Sulfur Nucleophiles: Thiolates are potent nucleophiles and would be expected to react efficiently with this compound to produce the corresponding thioethers.
The table below summarizes the expected products from the reaction of this compound with various heteroatom nucleophiles.
| Nucleophile | Reagent Example | Product |
| Amine | Benzylamine | 3-(3-(Benzylamino)propyl)-1H-indole |
| Alcohol | Sodium methoxide | 3-(3-Methoxypropyl)-1H-indole |
| Thiol | Sodium thiophenoxide | 3-(3-(Phenylthio)propyl)-1H-indole |
Reactivity of the Indole Nucleus
The indole ring system is electron-rich and exhibits a high degree of reactivity, particularly towards electrophiles. The presence of the 3-iodopropyl substituent influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution at C3 (if C3-iodopropyl is present, or for related reactions)
Electrophilic aromatic substitution in indoles typically occurs at the C3 position due to the high electron density at this carbon, which allows for the formation of a stable intermediate without disrupting the aromaticity of the benzenoid ring. However, since the C3 position in this compound is already substituted, electrophilic attack is directed to the C2 position.
The mechanism is believed to involve the initial attack of the electrophile at C3 to form a 3,3-disubstituted indoleninium ion. This intermediate then undergoes a rearrangement, specifically a 1,2-migration of one of the C3 substituents to the C2 position, to restore aromaticity. In the case of this compound, the migrating group would be the incoming electrophile. This process ultimately leads to a 2,3-disubstituted indole. For instance, in the presence of a strong acid, protonation can occur at C3, followed by rearrangement to a more stable 2-substituted indole.
Carbon-Hydrogen (C-H) Functionalization Reactions
Direct C-H functionalization has emerged as a powerful tool for the modification of indole scaffolds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
While the inherent reactivity of the indole nucleus favors C3 functionalization, various catalytic systems have been developed to achieve site-selective C-H activation at other positions, including C2 and the benzenoid ring (C4-C7). chim.it For 3-substituted indoles like this compound, C-H functionalization is predominantly directed to the C2 position. chim.it
Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been instrumental in achieving high regioselectivity. nih.gov The choice of catalyst, ligand, and directing group (when applicable) can steer the functionalization to a specific C-H bond. For instance, certain palladium catalysts can promote the dual C-H functionalization at both C2 and C3 positions. nih.gov
Functionalization of the benzenoid positions (C4-C7) is more challenging due to their lower reactivity compared to the pyrrole (B145914) ring. However, the use of directing groups attached to the indole nitrogen can enable C-H activation at these sites.
Direct C-H alkynylation and arylation provide efficient methods for the introduction of carbon-carbon bonds at the indole nucleus. For this compound, these reactions are expected to occur at the C2 position.
Direct C2-Alkynylation: Palladium-catalyzed C2-selective alkynylation of indoles has been achieved using hypervalent iodine reagents. researchgate.netresearchgate.net This method offers a direct route to 2-alkynyl-3-alkylindoles. The reaction proceeds under mild conditions and is tolerant of various functional groups. researchgate.netresearchgate.net
Direct C2-Arylation: Palladium-catalyzed direct arylation of N-substituted indoles with various arylating agents, such as 1-aryltriazenes, can lead to the formation of 2-arylindoles. nih.gov While the N-H of this compound might require protection for some catalytic systems, direct C2-arylation of free (N-H) indoles is also possible under specific conditions.
The following table provides examples of direct C-H functionalization reactions applicable to 3-substituted indoles.
| Reaction Type | Position | Catalyst System (Example) | Reagent (Example) |
| Alkynylation | C2 | Pd(II) | TIPS-EBX |
| Arylation | C2 | Pd(OAc)₂ / BF₃·OEt₂ | 1-Aryltriazene |
Dearomatization and Rearrangement Processes
The indole nucleus can undergo dearomatization reactions, which transform the planar aromatic system into a three-dimensional structure. These reactions are of significant interest as they provide access to complex molecular scaffolds found in many natural products.
Ruthenium-catalyzed intermolecular dearomatization of indoles with allylic alcohols is one such example. rsc.org This process can lead to the introduction of substituents at both the C3 and N1 positions. rsc.org For 3-substituted indoles, oxidative dearomatization can lead to the formation of 3-hydroxyoxindoles. rsc.org
Rearrangement processes in 3-substituted indoles are often initiated by electrophilic attack at the C3 position, as discussed in the context of electrophilic aromatic substitution. The resulting indoleninium ion intermediate can then undergo migration of a substituent from C3 to C2. Palladium-catalyzed enantioselective C3-allylation of 3-substituted indoles can lead to 3,3-disubstituted indolenines, which can be further transformed.
Formation of Spirocyclic Indole Derivatives
The intramolecular cyclization of this compound and its derivatives is a key strategy for the synthesis of spirocyclic indole scaffolds, which are significant structural motifs in a variety of natural products and pharmaceuticals. While direct studies on this compound are limited, analogous reactions with similar 3-substituted indoles provide insight into the formation of these complex structures.
One common pathway involves the generation of a spiro-intermediate through the attack of the C2 position of the indole onto the electrophilic carbon of the propyl chain. This process can be promoted by bases or transition metal catalysts. For instance, the formation of spiro[cyclopropane-1,3'-indolin]-2'-ones has been achieved through the cyclopropanation of 3-methyleneindolin-2-ones, highlighting the feasibility of forming three-membered rings at the C3 position of the indole core. While not a direct cyclization of a haloalkyl chain, this demonstrates the accessibility of the spirocyclic system.
Detailed research findings on related systems show that the choice of the activating agent and the nature of the substituents on the indole ring can significantly impact the efficiency and selectivity of the spirocyclization.
| Starting Material Analogue | Reagent/Catalyst | Product Type | Yield (%) | Reference |
| Indol ynones | N-Iodosuccinimide | Spiroindolenines | High | rsc.org |
| 3-Methyleneindolin-2-ones | Tosylhydrazone salts | Spiro[cyclopropane-1,3'-indolin]-2'-ones | High | |
| Indolin-2-imines | α-Aryl vinylsulfonium salts | Spiro[cyclopropane-1,3'-indolin]-2'-imines | 51-95 |
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the transformations involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. These reactions can proceed through various pathways, including those mediated by transition metals and those that are metal-free.
Role of Transition Metal Catalysis Mechanisms (e.g., Cu(III)-aryl species, oxidative addition, reductive elimination, migratory insertion)
Transition metal catalysis plays a pivotal role in the intramolecular cyclization of haloalkyl indoles. While specific studies on this compound are not extensively documented, the general mechanisms of related palladium- and copper-catalyzed reactions offer significant insights.
Palladium-Catalyzed Cyclization: Palladium catalysts are widely used for intramolecular C-C and C-N bond formations. The catalytic cycle for the cyclization of a generic 3-(haloalkyl)indole would likely involve the following key steps:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the propyl chain to form a Pd(II) intermediate.
Intramolecular Migratory Insertion/Carbopalladation: The nucleophilic C2 or N1 position of the indole ring attacks the palladium-bound alkyl chain. This intramolecular migratory insertion or carbopalladation leads to the formation of a new ring and a palladacycle intermediate.
β-Hydride Elimination or Reductive Elimination: Depending on the subsequent reaction pathways, the palladacycle can undergo β-hydride elimination to yield an unsaturated product or reductive elimination to afford the saturated cyclized product and regenerate the Pd(0) catalyst.
Copper-Catalyzed Cyclization: Copper catalysts are also effective in promoting intramolecular cyclizations. The mechanism of copper-catalyzed reactions can be complex and may involve various oxidation states of copper. In some cases, a Cu(I)/Cu(III) catalytic cycle is proposed. For the cyclization of this compound, a plausible mechanism could involve:
Oxidative Addition: A Cu(I) species undergoes oxidative addition to the C-I bond to form a Cu(III)-alkyl intermediate.
Reductive Elimination: Intramolecular reductive elimination involving the indole nucleophile and the alkyl group on the copper center would then form the C-C or C-N bond and regenerate the Cu(I) catalyst.
Although direct evidence for a Cu(III)-aryl species in the cyclization of this compound is not available, such intermediates have been implicated in various copper-catalyzed cross-coupling and cyclization reactions.
Metal-Free Mechanistic Pathways (e.g., Hydrogen Autotransfer)
Metal-free conditions offer an alternative and often more sustainable approach to the cyclization of indole derivatives. These reactions can proceed through various mechanisms, including radical pathways or processes involving hydrogen autotransfer.
Radical Cyclization: Under photolytic or thermolytic conditions, or in the presence of a radical initiator, the weak C-I bond in this compound can undergo homolytic cleavage to generate a propyl radical. This radical can then add intramolecularly to the electron-rich indole ring, typically at the C2 position, to form a new C-C bond. Subsequent rearomatization would lead to the final cyclized product.
Hydrogen Autotransfer: While more commonly associated with the alkylation of indoles using alcohols, the concept of hydrogen autotransfer highlights a metal-free pathway for C-C bond formation. In a hypothetical intramolecular scenario, a related transformation might involve an initial oxidation event, followed by intramolecular nucleophilic attack and subsequent reduction. However, for a saturated alkyl iodide like in this compound, a direct hydrogen autotransfer mechanism is less likely for cyclization compared to pathways involving the displacement of the iodide.
Factors Influencing Chemoselectivity and Regioselectivity
The intramolecular cyclization of this compound presents challenges in terms of both chemoselectivity (N- vs. C-alkylation) and regioselectivity (C2 vs. C4/C6 attack). Several factors can influence the outcome of these reactions.
Chemoselectivity (N1 vs. C2/C3 Alkylation):
Basicity and Nucleophilicity: The indole nitrogen (N1) is generally less nucleophilic than the C3 position, but its nucleophilicity can be enhanced by deprotonation with a base. The C2 position can also act as a nucleophile, particularly in the absence of a substituent at C3. In the case of this compound, the C3 position is blocked, making C2 and N1 the primary competing nucleophilic sites.
Reaction Conditions: The choice of solvent and base can significantly influence the N/C selectivity. Polar aprotic solvents often favor C-alkylation, while the use of strong bases that deprotonate the indole nitrogen can promote N-alkylation.
Catalyst: In transition-metal-catalyzed reactions, the nature of the metal and ligands can direct the reaction towards either N- or C-alkylation.
Regioselectivity (C2 vs. Other Ring Positions):
Electronic Effects: The C2 position of the indole ring is electron-rich and a common site for electrophilic attack and cyclization. The inherent electronic properties of the indole nucleus favor reactions at this position.
Steric Hindrance: Steric hindrance around the potential cyclization sites can influence the regioselectivity. Bulky substituents on the indole ring or the alkyl chain may favor cyclization at less sterically hindered positions.
Ring Strain: The formation of five- or six-membered rings is generally favored due to lower ring strain. In the cyclization of this compound, attack from C2 would lead to a six-membered ring fused to the indole, which is a thermodynamically favorable outcome.
Strategic Applications in Complex Molecule Synthesis
3-(3-iodopropyl)-1H-indole as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block stems from the distinct reactivity of its components. The indole (B1671886) core can participate in electrophilic substitution, while the N-H bond can be deprotonated to act as a nucleophile. Most significantly, the iodopropyl side chain provides a reactive electrophilic site. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This inherent functionality allows for the facile introduction of a wide array of substituents and the construction of new ring systems.
The structure of this compound is ideally suited for the synthesis of advanced heterocyclic scaffolds, particularly those containing spiro-fused ring systems. Spirooxindoles, for instance, are a class of compounds where a carbocyclic or heterocyclic ring is attached at the C3 position of an oxindole (B195798) core. These structures are prevalent in many natural products and exhibit significant biological activity.
The synthetic strategy often involves the conversion of the indole to an oxindole, followed by utilization of the iodopropyl chain. In a typical sequence, the 3-(3-iodopropyl) group acts as an anchor for intramolecular alkylation. For example, a nucleophile introduced elsewhere in the molecule can displace the iodide to form a new ring spiro-fused at the C3 position. This approach has been instrumental in creating diverse libraries of spiro[indole-pyrrolidine] and other related heterocyclic systems, which are of considerable interest in medicinal chemistry. nih.govresearchgate.net The reaction efficiently constructs a key structural motif found in various biologically active alkaloids. nih.gov
| Starting Material | Reagent/Condition | Product Scaffold | Reference |
| Isatin derivative | Malononitrile, Isothiocyanate | Spiro[indole-pyrrolidine] | nih.gov |
| Isatin | Sarcosine | Spiro[indole-3,3′-pyrrolidin]-2(1H)-one | researchgate.net |
The primary role of this compound as an intermediate is to serve as an electrophile in nucleophilic substitution reactions. clockss.orgresearchgate.netresearchgate.net The terminal iodide is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the end of the three-carbon chain. This straightforward functionalization is a key step in building molecular complexity.
Common nucleophiles used in these reactions include amines, azides, thiols, and carbanions. For instance, reaction with a primary or secondary amine yields the corresponding 3-(3-aminopropyl)-1H-indole derivative. Similarly, reaction with sodium azide (B81097) provides 3-(3-azidopropyl)-1H-indole, which can be further transformed, for example, via reduction to the amine or through click chemistry. This versatility allows chemists to append a wide range of chemical motifs to the indole C3 position, facilitating the synthesis of targeted molecules for various applications, including drug discovery.
| Nucleophile | Product Functional Group | Resulting Derivative Class |
| Primary/Secondary Amine (R₂NH) | Amino (-NR₂) | 3-(3-Aminopropyl)-1H-indoles |
| Azide (N₃⁻) | Azido (-N₃) | 3-(3-Azidopropyl)-1H-indoles |
| Thiolate (RS⁻) | Thioether (-SR) | 3-(3-(Alkylthio)propyl)-1H-indoles |
| Cyanide (CN⁻) | Nitrile (-CN) | 4-(1H-indol-3-yl)butanenitrile |
Contribution to Total Synthesis Endeavors
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. This compound and its derivatives have proven to be valuable intermediates in the assembly of several intricate natural product skeletons, most notably the ergot alkaloids.
The ergot alkaloids are a large family of indole-containing natural products characterized by a tetracyclic ergoline (B1233604) ring system. nih.gov This rigid framework is responsible for their potent and diverse pharmacological activities. mdpi.com The biosynthesis of these molecules begins with the prenylation of L-tryptophan at the C4 position, followed by a series of cyclizations to form the characteristic fused ring system. rsc.org
In chemical synthesis, building the ergoline skeleton is a formidable challenge. The this compound moiety provides a key structural unit that mirrors a portion of the final ergoline structure. Synthetic strategies have utilized this precursor to construct the C and D rings of the ergoline nucleus. A common approach involves an intramolecular cyclization where the propyl chain is used to form the D-ring. For example, after modification of the indole nitrogen and the terminus of the propyl chain, a ring-closing reaction can be triggered to forge the tetracyclic core. This strategy has been a cornerstone in several total syntheses of lysergic acid and other clavine alkaloids. nih.govscispace.com The use of an indole derivative with a pre-installed three-carbon chain at C3 significantly simplifies the synthetic route to this important class of natural products. nih.gov
Beyond its role in synthesizing specific natural products, this compound is a key player in general strategies for constructing fused and polycyclic indole systems. encyclopedia.pub The dual functionality of the molecule—a nucleophilic indole ring system and an electrophilic alkyl iodide—is perfectly suited for intramolecular cyclization reactions. encyclopedia.pub
Two primary strategies are employed to create fused ring systems from this precursor:
N-1 Cyclization: The indole nitrogen can be deprotonated with a base to form an indolide anion. This internal nucleophile can then attack the terminal carbon of the iodopropyl chain via an intramolecular SN2 reaction. This process, known as an intramolecular N-alkylation, results in the formation of a new six-membered ring, yielding a tetracyclic system where the new ring is fused to the indole at the N-1 and C-2 positions.
C-4 Cyclization (Intramolecular Friedel-Crafts Alkylation): Under Lewis acid or Brønsted acid catalysis, the iodopropyl group can be activated to form a carbocation or a related electrophilic species. The electron-rich indole ring, specifically the C-4 position, can then act as a nucleophile, attacking the electrophilic carbon of the side chain. This intramolecular Friedel-Crafts type alkylation forges a new C-C bond, creating a six-membered ring fused to the indole at the C-3 and C-4 positions. This route provides access to the core structure of the ergot alkaloids. nih.gov
These cyclization strategies showcase the utility of this compound in transforming a simple indole derivative into complex, multi-ring systems, which are foundational scaffolds in medicinal chemistry and materials science. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. clockss.org
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(3-iodopropyl)-1H-indole is expected to show distinct signals corresponding to the protons on the indole (B1671886) nucleus and the iodopropyl side chain. The indole ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (typically >8.0 ppm). The proton at the C2 position of the indole ring would likely be a singlet or a triplet around 7.0-7.2 ppm. The four protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) would present as multiplets in the range of 7.0-7.8 ppm.
For the 3-iodopropyl side chain, three distinct groups of signals are anticipated. The methylene (B1212753) group attached to the indole ring (C1'-H₂) would likely appear as a triplet. The central methylene group (C2'-H₂) would be a multiplet (quintet or sextet), and the terminal methylene group attached to the iodine atom (C3'-H₂) would be a triplet shifted significantly downfield due to the deshielding effect of the electronegative iodine atom. chemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (Indole) | ~8.1 | br s | - |
| H-4 / H-7 (Indole) | ~7.6 | m | ~7-8 |
| H-5 / H-6 (Indole) | ~7.2 | m | ~7-8 |
| H-2 (Indole) | ~7.1 | s | - |
| C3'-H₂ (CH₂-I) | ~3.3 | t | ~6-7 |
| C1'-H₂ (Indole-CH₂) | ~2.9 | t | ~7-8 |
| C2'-H₂ (-CH₂-) | ~2.2 | quint | ~7 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals for the eight carbons of the indole ring and the three carbons of the propyl side chain are expected. The indole carbons typically resonate between 100 and 140 ppm. The carbon atom attached to the iodine (C3') is expected to be significantly shifted upfield (to a lower ppm value) compared to a non-iodinated alkane, a characteristic effect of heavy atoms. mdpi.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a (Indole) | ~136 |
| C-3a (Indole) | ~127 |
| C-2 (Indole) | ~122 |
| C-6 (Indole) | ~121 |
| C-5 (Indole) | ~120 |
| C-4 (Indole) | ~119 |
| C-3 (Indole) | ~114 |
| C-7 (Indole) | ~111 |
| C-2' (-CH₂-) | ~35 |
| C-1' (Indole-CH₂) | ~25 |
| C-3' (CH₂-I) | ~7 |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons in the propyl chain (C1'-H₂ with C2'-H₂ and C2'-H₂ with C3'-H₂) and within the aromatic system. An HSQC or HMQC spectrum would link each proton signal directly to its attached carbon signal, confirming the ¹H and ¹³C assignments. scielo.br
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, distinct peak is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole (B145914) rings would be observed in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the propyl chain would be visible in the 2850-2960 cm⁻¹ range. A weak but characteristic band for the C-I stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-I Stretch | 500 - 600 | Weak to Medium |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₂IN), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 285.01 g/mol ).
The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely include:
Loss of an iodine radical: A prominent peak corresponding to [M-I]⁺ (m/z ≈ 158) resulting from the cleavage of the weak C-I bond. docbrown.info
Formation of the tropylium-like ion: A characteristic peak for 3-substituted indoles at m/z 130, corresponding to the stable indoylmethyl cation, formed by cleavage of the bond between the C1' and C2' carbons of the side chain.
Loss of the entire propyl chain: Cleavage leading to an indole fragment. scirp.org
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₁H₁₂IN. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products from a chemical reaction, thereby ensuring its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov For this compound, a reversed-phase HPLC method would typically be employed for separation. The compound would be passed through a column (e.g., C18) and eluted with a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives like formic acid to improve peak shape and ionization. unimi.it
The eluent from the HPLC column is then introduced into the mass spectrometer. The MS detector provides high selectivity and sensitivity, confirming the identity of the peak corresponding to this compound by its mass-to-charge ratio. nih.gov This technique is invaluable for assessing the purity of the compound, as any impurities would appear as separate peaks with different retention times and m/z values. The integration of the peak area in the chromatogram allows for the quantification of the compound's purity. mdpi.com Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for analyzing indole derivatives. nih.gov
Computational and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical calculations, often employing Density Functional Theory (DFT), would be the cornerstone of understanding the electronic nature of 3-(3-iodopropyl)-1H-indole.
Analysis of the electronic structure would reveal key aspects of the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO would likely be localized on the electron-rich indole (B1671886) ring, while the LUMO might be distributed over the alkyl iodide portion, indicating the sites for nucleophilic and electrophilic attack, respectively. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap | 5.50 |
Note: These values are illustrative and not based on actual experimental or computational data.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. In this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the indole ring and the iodine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atom attached to the indole nitrogen, making it a potential site for deprotonation.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling could be employed to investigate the mechanisms of reactions involving this compound. For instance, the substitution of the iodine atom by a nucleophile is a probable reaction. Theoretical calculations could map the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energies. This would help in understanding the reaction kinetics and predicting the feasibility of different reaction pathways.
Conformational Analysis of Iodopropyl and Indole Moieties
The 3-(3-iodopropyl) side chain introduces conformational flexibility to the molecule. Conformational analysis would involve systematically studying the different spatial arrangements (conformers) of this chain relative to the rigid indole ring. By calculating the relative energies of these conformers, the most stable, low-energy structures could be identified. This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. The analysis would typically involve rotating the dihedral angles along the C-C bonds of the propyl chain and calculating the corresponding energy profile.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The imperative to develop environmentally benign chemical processes has driven significant innovation in synthetic methodology. researchgate.net Future efforts in synthesizing 3-(3-iodopropyl)-1H-indole will likely move away from traditional multi-step procedures that often involve harsh reagents and significant waste production, towards more elegant and sustainable solutions.
Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of 3-alkylated indoles, this involves employing eco-friendly solvents, catalysts, and reaction conditions. researchgate.netimedpub.com Future synthetic strategies could include:
Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. researchgate.net Research into one-pot, multicomponent reactions in aqueous media, potentially using nanocatalysts, could provide a direct and environmentally friendly route to 3-alkylated indoles. imedpub.com
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reactions, often leading to higher yields and shorter reaction times in the synthesis of indole (B1671886) derivatives, representing a greener alternative to conventional heating. researchgate.net
Eco-Friendly Reaction Media: Solvents like polyethylene (B3416737) glycol (PEG) are emerging as biodegradable, non-toxic, and recyclable media for substitution reactions, including the N-alkylation of indoles. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Derivatives
| Feature | Traditional Approach | Green Chemistry Approach |
| Solvent | Often uses volatile organic compounds (VOCs) like DMF. organic-chemistry.org | Prioritizes water, PEG, or solvent-free conditions. researchgate.netresearchgate.net |
| Catalyst | May use stoichiometric Lewis acids or heavy metals. unicam.it | Employs recyclable nanocatalysts or biodegradable organocatalysts. imedpub.comnih.gov |
| Energy | Conventional heating requiring significant energy input. | Microwave or ultrasound irradiation for efficiency. researchgate.net |
| Process | Multi-step synthesis with intermediate isolation. | One-pot, multicomponent reactions to improve atom economy. imedpub.com |
Electrochemical Synthesis of Indole Derivatives
Electrosynthesis is a powerful green chemistry tool that uses electrical current to drive chemical reactions, often replacing toxic or hazardous oxidizing and reducing agents. daneshyari.com The application of electrochemistry to indole synthesis is a rapidly growing field. rsc.org Future research could establish an electrochemical route to this compound or its precursors. For instance, methods for the electrochemical intramolecular annulation of o-alkynylanilines have been developed to produce 3-iodoindoles. rsc.org Similarly, electrochemical approaches have been developed for synthesizing various 3-substituted indoles through multicomponent reactions. daneshyari.comresearchgate.net These strategies offer a sustainable alternative by minimizing reagent-based waste and operating under mild conditions. researchgate.net
Exploration of Underexplored Reactivity Pathways of the Iodide and Indole Core
The structure of this compound contains two key reactive sites: the carbon-iodine bond on the propyl chain and the indole core itself. Future research will focus on leveraging these sites in novel ways to build molecular complexity. The iodide is an excellent leaving group, making it a prime handle for nucleophilic substitution reactions. Beyond simple substitution, the interplay between the propyl iodide and the indole nucleus could be exploited for intramolecular reactions.
The indole core, particularly the N-H bond and the electron-rich C2 position, offers further opportunities for functionalization. imedpub.com Recent strategies have focused on late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis. nih.gov For example, phosphine-mediated N-alkenylation has been shown to work on a variety of indolic scaffolds, suggesting a potential pathway for modifying the nitrogen of this compound. nih.gov Furthermore, elemental sulfur has been found to accelerate the reactivity of the C3 position of indoles in certain cyclization reactions, indicating that novel reagents could unlock new reaction pathways even at substituted positions. rsc.org
Integration with Advanced Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)
The integration of advanced catalytic systems is set to revolutionize indole chemistry. researchgate.net Photocatalysis and electrocatalysis, in particular, offer mild and highly selective ways to form chemical bonds. researchgate.netresearchgate.net
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.net It enables the generation of radical intermediates under exceptionally mild conditions. For indole functionalization, photocatalysis has been used for C-H alkylation with diazo compounds using graphitic carbon nitride as a heterogeneous, reusable catalyst. acs.org Gold-based photocatalysts have been used to initiate radical cyclizations onto the indole scaffold from unactivated bromoalkanes, a method that could offer a novel route to constructing polycyclic systems from this compound. nih.govacs.org
Electrocatalysis: As mentioned, electrochemistry provides a green platform for synthesis. researchgate.net Electrocatalytic methods can be used for various transformations, including the dearomative 2,3-difunctionalization of indoles and the oxidation of 3-substituted indoles to oxindoles. researchgate.netrsc.org These methods avoid harsh chemical oxidants and provide a high degree of control over the reaction. rsc.org
Design of Next-Generation Synthetic Methodologies for Indole Scaffolds
The demand for structurally novel and complex indole derivatives for drug discovery and materials science is driving the design of next-generation synthetic methodologies. nih.gov These approaches prioritize efficiency, selectivity, and the ability to generate molecular diversity.
C-H Activation: Direct C-H activation has become a step-economic and efficient tool for building molecular complexity. researchgate.net Transition metal-catalyzed C-H activation strategies allow for the functionalization of indole's carbon skeleton without the need for pre-installed functional groups. researchgate.netresearchgate.net Rhodium(III)-catalyzed redox-neutral strategies, for example, have been developed for the synthesis of N-alkyl indoles, showcasing the power of this approach. pkusz.edu.cn
Diversity-Oriented Synthesis (DOS): DOS is a strategy used to create libraries of structurally diverse small molecules from a common starting material. nih.govrsc.org this compound is an ideal substrate for DOS, where the versatile iodide handle can be replaced with a wide array of fragments through cross-coupling or substitution reactions. This allows for the rapid generation of a library of analogues for biological screening. imedpub.com Reagent-based control, where different catalysts or reagents steer a common substrate toward different structural scaffolds, is a powerful tool in DOS for creating diverse indole-fused polycycles. rsc.orgrsc.orgacs.org
Flow Chemistry: Performing reactions in continuous flow systems offers numerous advantages over traditional batch chemistry, including enhanced safety, better temperature control, and easier scalability. The synthesis of 3-alkylindoles has been successfully adapted to flow conditions, for instance, in the reduction of sulfonyl indoles using a polymer-supported reagent, which minimizes waste and simplifies purification. unicam.it
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(3-iodopropyl)-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves alkylation of indole derivatives. For example, iodine-catalyzed electrophilic substitution (e.g., using 10 mol% I₂ in MeCN at 40°C for 5 hours) achieves yields up to 98% . Alternative methods include coupling reactions with iodopropyl halides under reflux with bases like K₂CO₃. Optimization requires monitoring temperature, catalyst loading, and solvent polarity to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C-3 iodopropyl attachment) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₈INO₃: ~403.22 g/mol) . Purity is assessed via TLC (70:30 EtOAc:hexane) and elemental analysis .
Q. What are the known physical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?
- Methodological Answer : The compound has a LogP of 2.82, indicating moderate lipophilicity. It is soluble in DMSO or MeCN but less in aqueous buffers. Stability tests under varying pH (4–9) and temperatures (4–40°C) reveal degradation above 80°C, necessitating storage at -20°C in inert atmospheres .
Advanced Research Questions
Q. How does the iodopropyl group influence the electronic and steric properties of the indole core in catalytic or biological interactions?
- Methodological Answer : The electron-withdrawing iodine atom increases electrophilicity at the indole C-2/C-3 positions, facilitating nucleophilic attacks. Steric hindrance from the propyl chain can be quantified via X-ray crystallography (dihedral angles between indole and substituents) . DFT calculations predict charge distribution changes, which correlate with binding affinities in enzyme assays .
Q. What strategies are effective in overcoming solubility challenges for this compound in biological assays?
- Methodological Answer : Use co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility . Micellar catalysis (e.g., SDS surfactants) or nano-formulation (liposomes) can improve bioavailability while maintaining compound integrity .
Q. How can computational methods predict the interaction of this compound with biological targets like tubulin or serotonin receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of tubulin (PDB: 1SA0) or 5-HT₁A receptors (PDB: 7E2Z). MD simulations (AMBER) assess binding stability, while QSAR models relate structural features (e.g., iodine position) to IC₅₀ values observed in cytotoxicity assays .
Q. What are the common sources of variability in synthesizing this compound derivatives, and how can these be mitigated?
- Methodological Answer : Variability arises from incomplete iodination or propyl group migration. Control via in-situ monitoring (e.g., FTIR for C-I bond formation) and stoichiometric optimization (1:1.2 indole:iodopropyl reagent ratio). Purify intermediates via flash chromatography (silica gel, hexane:EtOAc gradients) .
Q. How can crystallographic data validate the conformational stability of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C-I: ~2.09 Å) and torsional angles. Compare experimental data (CCDC deposition) with computational models (Mercury Software) to confirm minimized steric strain. Hydrogen-bonding networks in the crystal lattice inform packing efficiency and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
